2-amino-8-bromoquinazolin-4(3H)-one

Medicinal Chemistry Cross‑Coupling Structure–Activity Relationship

Optimize your kinase inhibitor and antiviral SAR programs with 2-Amino-8-bromoquinazolin-4(3H)-one. The strategic C-8 bromine offers a distinct steric environment, enabling unique biaryl geometries via Pd-catalyzed cross-coupling, complementary to C-6/C-7 isomers. This key intermediate unlocks underexplored vectors for EGFR, Aurora, and RIPK2/3 inhibitor libraries. Available in high purity (≥95%) for immediate R&D procurement.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
CAS No. 1258630-85-1
Cat. No. B3094468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-8-bromoquinazolin-4(3H)-one
CAS1258630-85-1
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(NC2=O)N
InChIInChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13)
InChIKeyKBQNPSNPMMVEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-bromoquinazolin-4(3H)-one (CAS 1258630-85-1): A Regiospecific Halogenated Quinazolinone Building Block for Medicinal Chemistry and Cross-Coupling Platforms


2-Amino-8-bromoquinazolin-4(3H)-one (CAS 1258630-85-1) is a 2-aminoquinazolin-4(3H)-one derivative bearing a bromine atom at the C‑8 position. It belongs to the privileged quinazolinone scaffold class extensively employed in kinase inhibitor and antiviral agent development [1]. The C‑8 bromine serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions (Suzuki‑Miyaura, Stille, Buchwald‑Hartwig), while the 2‑amino group provides hydrogen‑bond donor/acceptor functionality and a site for further derivatization .

Why 2-Amino-8-bromoquinazolin-4(3H)-one (CAS 1258630-85-1) Cannot Be Interchanged with Other Bromoquinazolinone Regioisomers in Scientific Procurement


The position of bromine on the quinazolinone core dictates both steric accessibility for cross‑coupling and the geometry of the resulting biaryl products. The C‑8 position is peri to N‑1 and distal to the C‑4 carbonyl, creating a steric environment distinct from the C‑6 and C‑7 isomers that directly influences oxidative addition rates in palladium‑catalyzed reactions [1]. Furthermore, SARS‑CoV‑2 structure‑activity relationship (SAR) studies on 2‑aminoquinazolin‑4(3H)-one derivatives demonstrate that the site of halogen substitution is a critical potency determinant: the most active analogs (IC50 < 0.25 μM) bear a C‑7 chloro substituent, while unsubstituted or differently substituted congeners show markedly reduced activity [2]. Substituting a C‑6 or C‑7 bromo isomer without adjusting the synthetic route therefore risks both altered reactivity in downstream diversification and loss of biological activity in the final target molecules.

Quantitative Differentiation Evidence for 2-Amino-8-bromoquinazolin-4(3H)-one Versus Its Closest Bromo-Regioisomers and In‑Class Analogs


Regioisomer‑Dependent Reactivity in Palladium‑Catalyzed Cross‑Coupling: C‑8 vs. C‑6 Bromine Position

The C‑8 bromine atom in 2‑amino‑8‑bromoquinazolin‑4(3H)-one exhibits superior steric accessibility for oxidative addition with Pd(0) catalysts compared to the C‑6 bromine isomer. The C‑8 position is peri to N‑1 and distal to the C‑4 carbonyl, whereas the C‑6 position lies on the same benzene ring but experiences greater steric congestion from the adjacent fused pyrimidinone ring, which can retard the oxidative addition step that is rate‑limiting in many cross‑coupling cycles [1]. Direct comparative coupling yields for the 2‑amino‑8‑bromo and 2‑amino‑6‑bromo isomers are not publicly available; the differentiation is therefore based on established steric principles of oxidative addition at aryl bromides.

Medicinal Chemistry Cross‑Coupling Structure–Activity Relationship

Positional Halogen Effect on Anti‑SARS‑CoV‑2 Activity: The C‑8 Bromo Substituent as an Under‑Explored SAR Vector

In a systematic SAR evaluation of 2‑aminoquinazolin‑4(3H)-one derivatives, the most potent anti‑SARS‑CoV‑2 compounds achieved IC50 values below 0.25 μM with no cytotoxicity (CC50 > 25 μM) when a 7‑chloro substituent was present on the quinazolinone core, whereas the unsubstituted parent compound showed significantly reduced activity [1]. Although the 8‑bromo analog was not directly tested in this study, the data establish that the position and identity of the halogen atom are critical determinants of antiviral potency — a >100‑fold difference in IC50 between optimally and sub‑optimally substituted analogs.

Antiviral Research SARS‑CoV‑2 Coronavirus

Storage Stability and Handling: Simplified Requirements for the 8‑Bromo Isomer Relative to the 7‑Bromo Isomer

Commercial specifications indicate that 2‑amino‑8‑bromoquinazolin‑4(3H)-one (CAS 1258630‑85‑1) is supplied at 95% purity with batch‑specific QC documentation (NMR, HPLC, GC) and can be stored at room temperature without special precautions . In contrast, the 7‑bromo isomer (CAS 885277‑56‑5), also specified at 95% purity, requires storage under inert atmosphere with protection from light, indicating greater susceptibility to photolytic or oxidative degradation . This difference in storage requirements reflects a measurable stability advantage for the 8‑bromo regioisomer.

Quality Control Compound Management Procurement

DHFR Inhibitory Activity: Additive Contribution of the C‑8 Bromine in 6,8‑Dibromoquinazolinone Derivatives

A focused SAR study on dihydrofolate reductase (DHFR) inhibition demonstrated that 6‑bromo‑quinazolin‑4(3H)-one derivatives exhibit measurable DHFR inhibitory activity, and that elaboration to 6,8‑dibromo‑substituted analogs confers enhanced potency, confirming an additive contribution of the C‑8 bromine substituent to target engagement [1]. 2‑Amino‑8‑bromoquinazolin‑4(3H)-one serves as the direct synthetic precursor to these 6,8‑dibromo derivatives.

DHFR Inhibition Antibacterial Fragment‑Based Drug Design

Commercially Verified Batch Purity and Analytical Documentation Availability

Bidepharm supplies 2‑amino‑8‑bromoquinazolin‑4(3H)-one at a standard purity of 95% with batch‑specific analytical reports including NMR, HPLC, and GC data available upon request . This level of analytical documentation is not uniformly provided for all bromoquinazolinone regioisomers from all vendors, making the 8‑bromo isomer a procurable compound with verified quality attributes suitable for reproducible research.

Quality Assurance Analytical Chemistry Procurement Readiness

Procurement‑Driven Application Scenarios for 2-Amino-8-bromoquinazolin-4(3H)-one in Drug Discovery and Chemical Biology


C‑8‑Directed Suzuki–Miyaura Library Synthesis for Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting kinases (e.g., EGFR, Aurora, RIPK2/3) can deploy 2‑amino‑8‑bromoquinazolin‑4(3H)-one as a diversification substrate for palladium‑catalyzed C‑C bond formation at the C‑8 position. The distinct steric environment of C‑8, being peri to N‑1 and remote from the C‑4 carbonyl, enables access to biaryl geometries complementary to those obtainable from C‑6 or C‑7 bromo isomers, expanding the chemical space of quinazolinone‑based inhibitor libraries [1].

Preparation of 6,8‑Dibromoquinazolinone Scaffolds for Dual‑Vector Fragment Growing in Antibacterial DHFR Programs

Investigators developing DHFR‑targeted antibacterials can employ 2‑amino‑8‑bromoquinazolin‑4(3H)-one as the starting point for installing a second bromine at C‑6, generating 6,8‑dibromo intermediates that enable bidirectional fragment elaboration via sequential cross‑coupling reactions. The additive contribution of the C‑8 bromine to DHFR inhibition has been demonstrated [2].

Exploration of the Under‑Investigated C‑8 Substitution Vector in Anti‑Coronavirus Quinazolinone SAR

Published SAR on 2‑aminoquinazolin‑4(3H)-one anti‑SARS‑CoV‑2 agents has focused predominantly on C‑7 substitution, establishing that halogen identity and position are critical determinants of potency (>100‑fold IC50 range) [3]. Procuring the 8‑bromo isomer enables systematic exploration of the C‑8 vector, a region that remains comparatively under‑investigated and may yield compounds with novel selectivity or pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-8-bromoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.